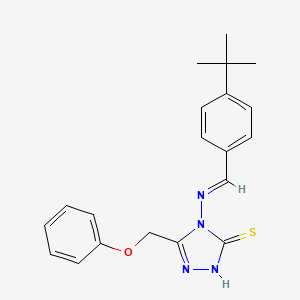
N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group and a hydroxyl group on the phenyl ring, which is attached to a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide typically involves the condensation of 4-amino-2-hydroxybenzoic acid with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzamides.
科学的研究の応用
N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.
類似化合物との比較
N-(4-amino-2-hydroxyphenyl)benzamide: Lacks the methyl group on the benzamide moiety.
N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide: Has a methyl group at a different position on the benzamide moiety.
N-(4-amino-2-hydroxyphenyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methyl group.
Uniqueness: N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide is unique due to the specific positioning of the amino, hydroxyl, and methyl groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C14H14N2O2/c1-9-2-4-10(5-3-9)14(18)16-12-7-6-11(15)8-13(12)17/h2-8,17H,15H2,1H3,(H,16,18) |
InChIキー |
XAHAZTMHARGVKP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


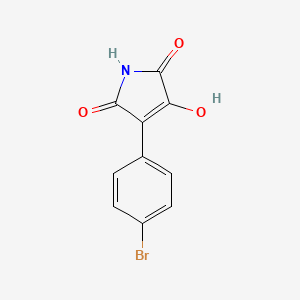
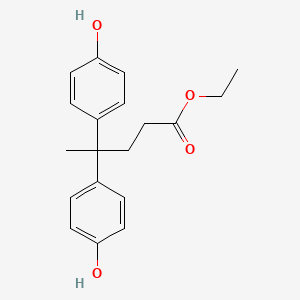
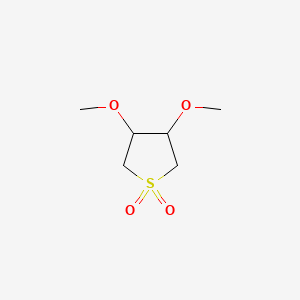
![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11967766.png)
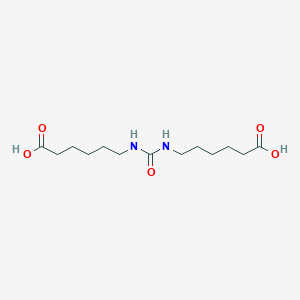

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11967777.png)
![N-cyclohexyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11967787.png)

![2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]-](/img/structure/B11967796.png)

![N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11967798.png)
![3-(4-bromophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11967802.png)
